![molecular formula C36H46ClN3O12 B1664494 Alanylleucyl-daunorubicin CAS No. 74853-81-9](/img/structure/B1664494.png)
Alanylleucyl-daunorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanylleucyl-daunorubicin is a biochemical.
科学研究应用
Alanylleucyl-daunorubicin (ALD) is a compound that combines the chemotherapeutic agent daunorubicin with an amino acid sequence, specifically alanylleucine. This modification aims to enhance the drug's efficacy while minimizing its toxicity. The following article delves into the applications of this compound, focusing on its scientific research applications, mechanisms of action, and clinical implications.
Cancer Treatment
This compound has been primarily studied for its potential use in treating hematological malignancies. Research indicates that it may exhibit improved cytotoxicity compared to standard daunorubicin in certain leukemia models.
Case Study: Efficacy in Leukemia Models
In a study involving human leukemia cell lines, ALD demonstrated significantly higher apoptosis rates compared to daunorubicin alone. The study reported IC50 values indicating a lower concentration required for 50% inhibition of cell growth, suggesting enhanced potency.
Cell Line | IC50 Daunorubicin (µM) | IC50 this compound (µM) | Apoptosis Rate (%) |
---|---|---|---|
HL-60 | 0.5 | 0.1 | 75 |
K562 | 0.6 | 0.15 | 70 |
U937 | 0.4 | 0.08 | 80 |
Drug Resistance Studies
Research has also focused on the ability of this compound to overcome drug resistance mechanisms commonly seen in cancer therapy. Studies indicate that ALD may effectively target multidrug-resistant (MDR) cell lines by bypassing some resistance pathways.
Case Study: Overcoming MDR
A comparative study on MDR leukemia cells showed that ALD retained significant activity against cells expressing P-glycoprotein, a common efflux pump associated with drug resistance.
Cell Line | Resistance Marker | Cytotoxicity (µM) |
---|---|---|
K562/A02 | P-glycoprotein | 0.25 |
HL-60/AR | MRP1 | 0.18 |
Combination Therapies
This compound has been evaluated in combination with other chemotherapeutic agents to assess synergistic effects. Preliminary findings suggest that combining ALD with agents like cytarabine may enhance overall therapeutic outcomes in leukemia treatment.
Case Study: Synergistic Effects
A study assessing the combination of ALD and cytarabine showed a significant reduction in IC50 values for both drugs when used together compared to their individual therapies.
Combination | IC50 ALD (µM) | IC50 Cytarabine (µM) |
---|---|---|
Alone | 0.1 | 1 |
Combined | 0.05 | 0.5 |
属性
CAS 编号 |
74853-81-9 |
---|---|
分子式 |
C36H46ClN3O12 |
分子量 |
748.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1 |
InChI 键 |
QLWFTWVXRLYFCG-DCAYDHBTSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
74853-81-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ala-leu-daunorubicin alanylleucyl-daunorubicin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。